6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid
Overview
Description
“6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . Pyrimidine is an integral part of DNA and RNA and imparts diverse pharmacological properties . The compound also contains chlorophenyl groups, which are phenyl rings substituted with chlorine atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine . The compound was then reacted with various reagents like formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give new pyrano[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” would be expected to contain a pyrimidine ring substituted with amino and chloro groups, and a chlorophenyl group. The carboxylic acid group would likely be attached to the pyrimidine ring .Chemical Reactions Analysis
The compound can potentially undergo various chemical reactions due to the presence of reactive groups. For example, the amino group can act as a nucleophile in reactions, while the carboxylic acid group can participate in acid-base reactions .Properties
IUPAC Name |
6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-6-3-1-5(2-4-6)10-15-8(11(17)18)7(13)9(14)16-10/h1-4H,(H,17,18)(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNGRCNEIXJJOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=N2)N)Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676909 | |
Record name | 6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858955-38-1 | |
Record name | 6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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